N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
Description
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pivalamide group (tert-butyl carboxamide) at position 2 and a thioether-linked dihydroquinoline moiety at position 3. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and electron-rich systems .
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S2/c1-18(2,3)15(24)19-16-20-21-17(26-16)25-11-14(23)22-10-6-8-12-7-4-5-9-13(12)22/h4-5,7,9H,6,8,10-11H2,1-3H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIGJXSKYJELHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can be achieved through a multi-step process:
Formation of the Thiadiazole Ring: : The initial step involves the cyclization of appropriate thiourea derivatives with hydrazine derivatives under controlled conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Quinoline Derivative: : This step involves the coupling of the thiadiazole ring with a 3,4-dihydroquinoline derivative through a nucleophilic substitution reaction.
Introduction of Pivalamide: : Finally, pivalamide is introduced through an amide coupling reaction using suitable activating agents.
Industrial Production Methods
While specific industrial methods for the production of this compound are not widely documented, typical industrial syntheses involve optimizing the above steps for large-scale production. This includes using automated reactors, continuous flow systems, and ensuring high purity and yield through advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can reduce the quinoline moiety to dihydroquinoline.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the thiadiazole or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution Conditions: : Often involve catalysts like palladium, bases or acids depending on the specific substitution reaction.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Dihydroquinoline derivatives.
Substitution Products: : Various substituted thiadiazole and quinoline derivatives.
Scientific Research Applications
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has shown promising biological activities:
Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential : Research has demonstrated that compounds similar to this compound possess anticancer properties. In vitro studies have shown effectiveness against cancer cell lines such as MDA-MB-231 (breast cancer), suggesting potential for development as an anticancer agent .
Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance. Its structural features allow it to bind effectively to enzyme active sites.
Applications in Scientific Research
This compound finds applications in various fields:
- Medicinal Chemistry : As a pharmacophore in drug design and development due to its unique structural properties and biological activities.
- Chemical Synthesis : Serves as a precursor for synthesizing other complex organic molecules.
- Biotechnology : Investigated for its potential use in developing new antimicrobial agents and anticancer drugs.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its structural features:
Molecular Targets: : It may interact with enzymes, receptors, or DNA due to its heterocyclic nature.
Pathways Involved: : Potential pathways include inhibition of microbial growth, interference with cancer cell proliferation, or modulation of enzymatic activity.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Benzamide Derivatives
- N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a-7l): These derivatives replace the dihydroquinoline and pivalamide groups with benzamide and piperidine substituents. Studies show acetylcholinesterase (AChE) inhibitory activity (IC50 values: 0.8–12.4 μM), suggesting the thiadiazole core’s role in enzyme interaction. The target compound’s dihydroquinoline may improve binding affinity to aromatic-rich enzyme pockets compared to piperidine .
- N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide (9a): Features a sulfonyl bridge instead of thioether, reducing flexibility. The benzylidenamino group introduces a conjugated imine, altering electronic properties. No biological data are reported, but structural rigidity may limit bioavailability compared to the target compound’s thioether linkage .
Trichloroethyl-Acetamide Derivatives
- X-ray diffraction reveals planar thiadiazole and acetamide groups, enabling stacking interactions. However, the absence of a dihydroquinoline moiety limits π-π interactions in enzyme binding .
Oxadiazole Hybrids
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a): Incorporates a 1,3,4-oxadiazole ring linked via thioether. The 4-chlorophenyl group enhances lipophilicity (logP ≈ 2.8), comparable to the target compound’s pivalamide (logP ≈ 2.5) .
Key Observations :
Biological Activity
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural features, synthesis methods, and biological activities, particularly focusing on its antimicrobial and anticancer properties.
Structural Features
The molecular formula of this compound is C20H18N4O2S2, with a molecular weight of approximately 410.51 g/mol. The compound contains a thiadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N4O2S2 |
| Molecular Weight | 410.51 g/mol |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| XlogP | 3.9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the 3,4-dihydroquinolin-1(2H)-one derivative followed by the introduction of the thiadiazole moiety. The synthesis route is critical for ensuring high yields and purity.
Antimicrobial Activity
The 1,3,4-thiadiazole moiety has been associated with various biological properties including antimicrobial activity. Studies indicate that derivatives containing this structure exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be lower than standard drugs like ampicillin .
- Antifungal Activity : The compound has also demonstrated antifungal properties against strains like Candida albicans. The structure–activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance antifungal efficacy .
Anticancer Activity
Research indicates potential anticancer properties linked to the compound's ability to inhibit specific enzymes involved in cancer progression. The presence of the quinoline structure may contribute to its cytotoxic effects against various cancer cell lines .
Case Studies
Several studies have highlighted the biological potential of compounds with similar structures:
- Study on Antimicrobial Properties : A study conducted on various 1,3,4-thiadiazole derivatives revealed that those with substituted phenyl groups exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics .
- Antifungal Efficacy : Another investigation into thiadiazole derivatives demonstrated significant antifungal activity against multiple fungal strains with MIC values indicating stronger performance than established antifungal agents like itraconazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
